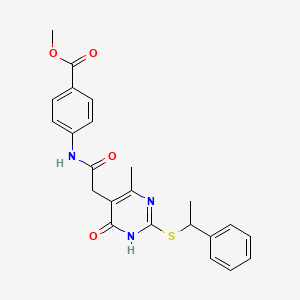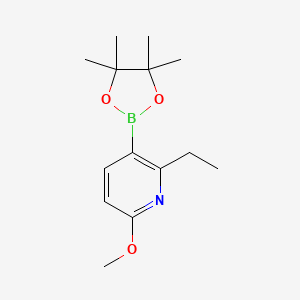![molecular formula C11H7ClN4 B2990676 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole CAS No. 109890-25-7](/img/structure/B2990676.png)
1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloropyridazin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of pyridazine and benzimidazole
Mechanism of Action
Target of Action
It is known that imidazole derivatives interact with various targets such as monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives are generally well-studied .
Result of Action
Imidazole derivatives have been associated with various biological effects .
Action Environment
The action of imidazole derivatives can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole typically involves the reaction of 6-chloropyridazine with benzimidazole under specific conditions. One common method includes the use of N,N-dimethylformamide dimethyl acetate as a solvent and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a two-step one-pot synthesis approach, which is efficient and yields high purity products. This method involves the initial formation of intermediates, followed by their condensation with active electrophiles in the same reaction vessel without isolation .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridazin-3-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents like secondary cyclic amines (e.g., pyrrolidine, piperidine, morpholine) are commonly used for amino-de-halogenation.
Oxidation and Reduction: Standard oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are employed under controlled conditions.
Major Products Formed:
Substitution Products: Amino derivatives of the original compound, which may exhibit enhanced biological activity.
Oxidation and Reduction Products: Modified compounds with altered electronic and steric properties.
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(6-Chloropyridazin-3-yl)-3-H/alkyl-4-phenyl-1H-pyrazol-5-amines: These compounds share the pyridazine core and exhibit similar biological activities.
6-Chloropyridazin-3-yl derivatives: These derivatives are active as nicotinic agents and have been studied for their affinity towards neuronal receptors.
Uniqueness: 1-(6-Chloropyridazin-3-yl)-1H-benzo[d]imidazole is unique due to its combined structural features of pyridazine and benzimidazole, which confer distinct electronic properties and biological
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-10-5-6-11(15-14-10)16-7-13-8-3-1-2-4-9(8)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNQBCMUMIHUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(1H-imidazole-4-sulfonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2990600.png)

![N-[(2-chlorophenyl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2990605.png)
![4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2990607.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] thiophene-2-carboxylate](/img/structure/B2990608.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2990609.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990611.png)

